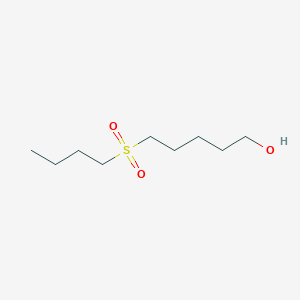

5-(Butylsulfonyl)pentan-1-ol

Description

5-(Butylsulfonyl)pentan-1-ol is a primary alcohol with a butylsulfonyl (-SO₂C₄H₉) substituent at the fifth carbon of the pentanol chain. The sulfonyl group is highly polar and electron-withdrawing, which significantly influences the compound’s physical properties (e.g., boiling point, solubility), spectroscopic behavior, and reactivity compared to other pentan-1-ol derivatives.

Properties

Molecular Formula |

C9H20O3S |

|---|---|

Molecular Weight |

208.32 g/mol |

IUPAC Name |

5-butylsulfonylpentan-1-ol |

InChI |

InChI=1S/C9H20O3S/c1-2-3-8-13(11,12)9-6-4-5-7-10/h10H,2-9H2,1H3 |

InChI Key |

ANMSLNPZISWRRK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCS(=O)(=O)CCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butylsulfonyl)pentan-1-ol can be achieved through several methods. One common approach involves the reaction of 5-bromopentan-1-ol with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the butylsulfonyl group.

Reaction Conditions:

Reagents: 5-bromopentan-1-ol, butylsulfonyl chloride, triethylamine

Solvent: Dichloromethane

Temperature: Room temperature

Time: 12 hours

Industrial Production Methods

Industrial production of 5-(Butylsulfonyl)pentan-1-ol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Butylsulfonyl)pentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products

Oxidation: 5-(Butylsulfonyl)pentanoic acid

Reduction: 5-(Butylthio)pentan-1-ol

Substitution: 5-(Butylsulfonyl)pentyl chloride

Scientific Research Applications

5-(Butylsulfonyl)pentan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Butylsulfonyl)pentan-1-ol involves its interaction with specific molecular targets. The butylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pentan-1-ol Derivatives

Key Observations :

- Substituent Polarity: Sulfonyl groups enhance polarity compared to thioether (-S-) or amine (-N-) substituents, likely increasing boiling points and water solubility. For example, simple alcohols like pentan-1-ol have lower boiling points than polar derivatives (e.g., 5-(diethylamino)pentan-1-ol) due to hydrogen bonding .

- NMR Shifts : Aromatic substituents (e.g., benzylpiperidinyl) produce distinct ¹H-NMR signals (δ 7.17–7.30), while sulfonyl groups may deshield adjacent protons, causing upfield/downfield shifts in the δ 1.5–3.8 range .

Reactivity and Stability

- Sulfonyl vs. Thioether : Sulfonyl groups are oxidatively stable compared to thioethers, which are prone to oxidation. This makes sulfonyl derivatives more suitable for harsh reaction conditions .

- Amine vs. Sulfonyl: 5-(Diethylamino)pentan-1-ol exhibits basicity due to the amine group, whereas sulfonyl derivatives are acidic (pKa ~1–2 for sulfonic acids), influencing their reactivity in nucleophilic substitutions or acid-catalyzed reactions .

Key Observations :

- Sulfonyl derivatives are less flammable than amine analogs but may pose higher risks of skin/eye irritation due to their acidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.